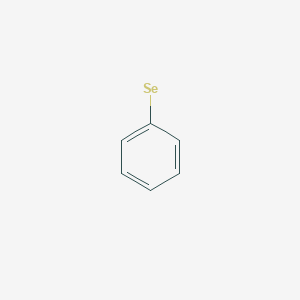

Benzeneselenol

Description

Properties

InChI |

InChI=1S/C6H5Se/c7-6-4-2-1-3-5-6/h1-5H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBHROUQJYHSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275709 | |

| Record name | Benzeneselenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-96-5 | |

| Record name | Benzeneselenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneselenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneselenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylselenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Benzeneselenol from Phenylmagnesium Bromide and Selenium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of benzeneselenol (PhSeH) from phenylmagnesium bromide (PhMgBr) and elemental selenium. This guide includes detailed experimental protocols, quantitative data, reaction pathways, and essential safety information to aid researchers in the safe and efficient laboratory-scale production of this versatile organoselenium reagent.

Introduction

This compound, also known as selenophenol, is a pivotal organoselenium compound with significant applications in organic synthesis and drug development.[1] Its utility stems from its high nucleophilicity and the unique reactivity of the selenium atom, which allows for the introduction of the phenylseleno group into various organic molecules. The synthesis route commencing from a Grignard reagent and elemental selenium is a common and effective method for preparing this compound.[1][2] This guide will focus on this widely employed synthetic pathway.

Reaction Overview

The synthesis of this compound from phenylmagnesium bromide and selenium is a two-step process:

-

Formation of the Phenylselenomagnesium Bromide Intermediate: Phenylmagnesium bromide, a potent Grignard reagent, reacts with elemental selenium powder in an anhydrous ethereal solvent. The highly nucleophilic phenyl group attacks the selenium, leading to the formation of phenylselenomagnesium bromide (PhSeMgBr).[1][2]

-

Acidic Work-up to Yield this compound: The intermediate phenylselenomagnesium bromide is then hydrolyzed in an acidic work-up. The addition of a proton source, typically hydrochloric acid, protonates the phenylseleno anion to yield the final product, this compound, along with magnesium bromide chloride as a byproduct.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for this compound:

| Property | Value |

| Molecular Formula | C₆H₆Se |

| Molar Mass | 157.07 g/mol [3] |

| Appearance | Colorless to pale yellow, malodorous liquid[1] |

| Density | 1.479 g/mL at 25 °C[1][4] |

| Boiling Point | 183.6 °C at 760 mmHg[4][5] |

| 71-72 °C at 18 mmHg[1][3] | |

| 57-59 °C at 8 mmHg | |

| Refractive Index (n²⁰/D) | 1.616[1][3] |

| pKa | 5.9[1] |

| Flash Point | 70 °C (158 °F)[5] |

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Reagents and Equipment:

-

Bromobenzene (78.5 g, 0.5 mole)

-

Magnesium turnings (12 g, 0.5 gram-atom)

-

Anhydrous diethyl ether (500 mL)

-

Dry, powdered black selenium (38 g, 0.48 gram-atom)

-

Concentrated hydrochloric acid (75 mL)

-

Cracked ice (600 g)

-

Calcium chloride (30 g)

-

Three-necked round-bottom flask (2 L)

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel (2 L)

-

Distillation apparatus (e.g., Claisen flask)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

Set up a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Place the magnesium turnings in the flask.

-

Add the bromobenzene to the dropping funnel with 100 mL of anhydrous diethyl ether.

-

Slowly add a small portion of the bromobenzene/ether solution to the magnesium. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining bromobenzene/ether solution at a rate that maintains a gentle reflux.

-

After the addition is complete, add the remaining 400 mL of anhydrous ether and continue stirring until the magnesium is consumed.

-

-

Reaction with Selenium:

-

Under an inert atmosphere, gently heat the Grignard solution to a gentle reflux.

-

Gradually add the dry, powdered selenium to the stirred solution over a period of 30 minutes. The addition rate should be controlled to maintain a gentle reflux without external heating.

-

After the selenium addition is complete, continue stirring for an additional 30 minutes.

-

-

Work-up and Isolation:

-

Pour the reaction mixture onto 600 g of cracked ice.

-

With manual stirring, add 75 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a 2 L separatory funnel.

-

Separate the aqueous layer and extract it once with 250 mL of ether.

-

Combine the organic layers and dry over 30 g of calcium chloride.

-

Remove the ether by distillation on a steam bath.

-

-

Purification:

-

Distill the residue under reduced pressure.

-

Collect the fraction boiling at 57–59 °C/8 mm or 84–86 °C/25 mm.

-

The yield of this compound is typically in the range of 43–54 g.

-

Note: this compound is a colorless liquid that rapidly turns yellow upon contact with air due to oxidation to diphenyl diselenide.[2][3] It is advisable to handle and store the product under an inert atmosphere.

Reaction Pathway and Experimental Workflow

Caption: Reaction pathway for this compound synthesis.

Caption: Experimental workflow for this compound synthesis.

Safety and Handling

General Precautions:

-

All manipulations involving this compound and selenium compounds should be conducted in a well-ventilated fume hood.[2][6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][6]

-

This compound has an extremely foul and persistent odor.[1]

Specific Hazards:

-

This compound: Toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[7] It is also very toxic to aquatic life with long-lasting effects.[7]

-

Selenium: Toxic by inhalation and if swallowed.[8] Elemental selenium dust can be irritating to the respiratory system.

-

Phenylmagnesium Bromide: A Grignard reagent that is highly reactive with water and protic solvents. It is corrosive and can cause severe skin burns and eye damage. The reaction with water is vigorous and releases flammable ethane gas.

Handling and Waste Disposal:

-

Due to its air sensitivity, this compound should be stored under an inert atmosphere.[5][7]

-

All selenium-containing waste should be collected in a designated, labeled hazardous waste container for proper disposal according to institutional and local regulations.

-

Glassware contaminated with elemental selenium can be cleaned using an oxidative cleaning bath (e.g., bleach solution) in a fume hood.[6]

This technical guide provides a comprehensive framework for the synthesis of this compound. By adhering to the detailed protocols and safety guidelines, researchers can safely and effectively produce this valuable reagent for their synthetic endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzeneselenol

Introduction

Benzeneselenol, also known as selenophenol or phenylselenol (PhSeH), is an organoselenium compound with the chemical formula C₆H₅SeH.[1] As the selenium analog of phenol and thiophenol, it is a pivotal reagent in organic synthesis, prized for the unique reactivity conferred by the selenium atom.[1][2] This colorless, though often yellow-tinged due to oxidation, liquid possesses an intensely foul odor and is a precursor to highly nucleophilic and radical species.[1][3] Its distinct chemical characteristics, particularly the weak Se-H bond, make it an indispensable tool for introducing the phenylseleno moiety into organic molecules.[1][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications, tailored for researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties

This compound is a malodorous liquid at room temperature.[1] Its physical properties are summarized in the table below, providing key data for laboratory use and characterization. The presence of the selenium atom significantly influences its physical characteristics compared to its sulfur and oxygen counterparts.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆Se | [1][5][6] |

| Molar Mass | 157.07 - 157.085 g·mol⁻¹ | [1][5][7] |

| Appearance | Colorless to pale yellow liquid | [1][8] |

| Odor | Extremely foul, characteristic | [1] |

| Density | 1.479 g/cm³ at 25 °C | [1][7] |

| Boiling Point | 183.6 °C (at 760 mmHg) | [7] |

| 71-72 °C (at 18 mmHg) | [1] | |

| 57-59 °C (at 8 mmHg) | [9] | |

| Solubility in Water | Slightly soluble / Not miscible | [1][7] |

| Solubility in Organic Solvents | Soluble in most organic solvents | [1] |

| Acidity (pKa) | 5.9 | [1] |

| Refractive Index (n20/D) | 1.616 | [1] |

| Dipole Moment | 1.1 D | [1] |

| Se-H Bond Dissociation Energy | 67-74 kcal/mol | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the properties of the selenol (-SeH) functional group, particularly the polarity and weakness of the Se-H bond.

Acidity this compound is a significantly stronger acid than its sulfur analog, thiophenol. With a pKa of 5.9, it is approximately seven times more acidic than thiophenol.[1] This increased acidity means that at a neutral pH, it is mostly ionized.[1] It readily dissolves in aqueous base to form the phenylselenolate anion (PhSe⁻), a potent and soft nucleophile that is a key reactive species in many synthetic applications.[1][3]

Oxidative Instability A defining characteristic of this compound is its sensitivity to oxidation, especially by atmospheric oxygen.[1] This reactivity is a direct consequence of the weak Se-H bond, which has a bond dissociation energy estimated between 67 and 74 kcal/mol, considerably lower than the ~80 kcal/mol for the S-H bond in thiophenol.[1] The oxidation product is diphenyl diselenide ((C₆H₅)₂Se₂), a stable, yellow crystalline solid.[1][3] The appearance of a yellow color in samples of this compound is a common indicator of the presence of this diselenide impurity.[1]

Idealized Oxidation Reaction: 4 PhSeH + O₂ → 2 PhSeSePh + 2 H₂O[1]

The diselenide can be easily converted back to the selenol in situ through reduction (e.g., with sodium borohydride) followed by acidification of the resulting selenolate.[1]

Nucleophilicity and Radical Reactions this compound is a versatile reagent that can participate in reactions via its neutral form, its conjugate base, or its corresponding radical.

-

Phenylselenolate (PhSe⁻): As a powerful nucleophile, the selenolate anion is widely used in substitution reactions with electrophiles like alkyl halides to form selenoethers (selenides).[4]

-

Phenylselanyl Radical (PhSe•): this compound and its corresponding radical readily engage in radical addition reactions with unsaturated systems such as alkenes and alkynes.[4][10] This reactivity is harnessed in various radical-mediated transformations.[10]

Experimental Protocols

Caution: Organoselenium compounds are toxic and possess a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

1. Synthesis of this compound via Grignard Reagent

This procedure is adapted from the established method for preparing selenols and is considered a general and reliable route.[1][3][9]

-

Materials:

-

Magnesium turnings (0.5 gram atom)

-

Bromobenzene (0.5 mole)

-

Anhydrous diethyl ether (500 mL)

-

Black elemental selenium powder, dried (0.48 gram atom)

-

Cracked ice (600 g)

-

Concentrated hydrochloric acid (75 mL)

-

Anhydrous calcium chloride

-

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, prepare phenylmagnesium bromide from magnesium and bromobenzene in anhydrous ether under an inert atmosphere (e.g., dry nitrogen or argon).[9]

-

Reaction with Selenium: Once the Grignard reagent formation is complete, replace the dropping funnel with an addition flask containing the powdered selenium. Add the selenium portion-wise at a rate that maintains a gentle reflux.[9][11] After the addition is complete, stir and heat the mixture at reflux for an additional 30-60 minutes. The reaction mixture will become a thick, dark slurry.

-

Hydrolysis (Workup): Cool the reaction flask in an ice bath. Cautiously pour the contents onto the cracked ice in a large beaker. With stirring, slowly add the concentrated hydrochloric acid to dissolve the magnesium salts.[9]

-

Extraction and Drying: Transfer the mixture to a large separatory funnel. Separate the aqueous layer and extract it once with 250 mL of ether. Combine the organic layers and dry over anhydrous calcium chloride.[9]

-

Purification: Filter to remove the drying agent and remove the ether on a steam bath or by rotary evaporation. Purify the crude this compound by vacuum distillation, collecting the fraction at 57–59 °C/8 mmHg or 84–86 °C/25 mm.[9] The product is a colorless liquid that should be sealed and stored under an inert atmosphere to prevent oxidation.

-

2. In Situ Generation from Diphenyl Diselenide

Due to its instability and foul odor, this compound is often generated in situ for immediate use.[1] This is typically achieved by the reduction of the more stable solid, diphenyl diselenide.

-

Procedure: Diphenyl diselenide can be reduced to the corresponding selenolate (PhSe⁻) using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent (e.g., ethanol). Subsequent careful acidification of the resulting solution with a dilute acid (like HCl) will generate this compound if the free selenol is required. More commonly, the selenolate solution is used directly as the nucleophile.[1]

3. Safety and Handling

-

Toxicity: this compound is toxic if inhaled or swallowed and poses a danger of cumulative effects.[7]

-

Odor: The compound is intensely malodorous. All work must be conducted in an efficient fume hood.

-

Waste Disposal: Aqueous waste containing selenium should be treated appropriately. Glassware can be cleaned by rinsing with a strong oxidizing agent (e.g., nitric acid or bromine water) in the fume hood to oxidize residual selenium compounds before standard washing.[9]

Applications in Research and Drug Development

While this compound itself has few direct therapeutic applications, it is a critical building block in medicinal chemistry and the synthesis of complex organic molecules.

-

Synthetic Intermediate: Its primary role is as a reagent to introduce selenium into molecules. The phenylseleno group is often used to facilitate specific chemical transformations, such as selenoxide eliminations to form double bonds, or in radical cyclization reactions.[4]

-

Antioxidant Properties: Organoselenium compounds, including derivatives of this compound, have been investigated for their antioxidant capabilities.[8] Selenium is a key component of the antioxidant enzyme glutathione peroxidase, which protects cells from oxidative damage.[12]

-

Precursor to Biologically Active Molecules: The unique reactivity of this compound makes it a valuable tool for synthesizing novel organoselenium compounds that are screened for a wide range of biological activities, including anticancer and anti-inflammatory properties.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. This compound | 645-96-5 | Benchchem [benchchem.com]

- 5. This compound | C6H6Se | CID 69530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound [chembk.com]

- 8. CAS 645-96-5: this compound | CymitQuimica [cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Selenol - Wikipedia [en.wikipedia.org]

Benzeneselenol: A Technical Guide for Researchers

CAS Number: 645-96-5 Molecular Formula: C₆H₆Se

This technical guide provides an in-depth overview of benzeneselenol (also known as selenophenol), a pivotal organoselenium compound in research and development. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis protocols, and significant biological activities, with a focus on its role as an antioxidant.

Core Chemical and Physical Properties

This compound is a colorless, malodorous liquid that serves as the selenium analog of phenol.[1] It is a valuable reagent in organic synthesis, primarily utilized for the introduction of the phenylseleno group into organic molecules.[2][3] Due to its sensitivity to air, it is often prepared in situ for immediate use in subsequent reactions.[1]

| Property | Value | Reference |

| CAS Number | 645-96-5 | [1][2][4][5][6][7] |

| Molecular Formula | C₆H₆Se | [1][2][4][5][6] |

| Molar Mass | 157.07 g/mol | [2][5][6][7] |

| Appearance | Colorless liquid | [1][2] |

| Density | 1.479 g/cm³ | [1][2] |

| Boiling Point | 71-72 °C at 18 mmHg | [1][2] |

| Acidity (pKa) | 5.9 | [1][6] |

| Solubility | Slightly soluble in water; soluble in most organic solvents | [1][2] |

Synthesis of this compound: Experimental Protocol

The most common and reliable method for the synthesis of this compound is through the reaction of a Grignard reagent with elemental selenium, followed by acidification.[1][2]

Materials and Equipment:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Powdered black selenium (dry)

-

Hydrochloric acid (concentrated)

-

Calcium chloride (anhydrous)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask under an inert atmosphere, prepare phenylmagnesium bromide from bromobenzene (0.5 mole) and magnesium turnings (0.5 gram atom) in anhydrous diethyl ether (500 mL).

-

Reaction with Selenium: To the freshly prepared Grignard reagent, add dry, powdered black selenium (0.48 gram atom) portion-wise at a rate that maintains a gentle reflux. Continue stirring for an additional 30 minutes after the addition is complete.[4]

-

Hydrolysis: Pour the reaction mixture onto cracked ice (approximately 600 g). Carefully add concentrated hydrochloric acid (75 mL) with stirring.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it once with diethyl ether (250 mL).[4]

-

Drying and Isolation: Combine the organic layers and dry over anhydrous calcium chloride. Remove the ether by distillation at atmospheric pressure.[4]

-

Purification: Distill the residue under reduced pressure. Collect the fraction boiling at 57–59 °C/8 mmHg or 84–86 °C/25 mmHg to obtain pure this compound.[4]

Logical Relationship: Synthesis of this compound

Caption: Synthesis of this compound from phenylmagnesium bromide and selenium.

Reactivity and Applications in Organic Synthesis

This compound is a potent nucleophile, especially in its deprotonated form (PhSe⁻).[2] A key aspect of its reactivity is its facile oxidation in the presence of air to form diphenyl diselenide (PhSeSePh), which appears as a yellow impurity in samples of this compound.[1][2] This reactivity is attributed to the relatively weak Se-H bond.[1] The diselenide can be readily reduced back to the selenol.

Its nucleophilic character is harnessed in a variety of organic transformations, including the synthesis of more complex organoselenium compounds.[5] It serves as a precursor for the generation of the phenylseleno radical (PhSe•), which is a key intermediate in certain radical cyclization and addition reactions.

Biological Activity and Antioxidant Properties

The biological significance of organoselenium compounds, including this compound, is largely attributed to their antioxidant capabilities.[5] Many of these compounds, most notably ebselen, are known to mimic the activity of the selenoenzyme glutathione peroxidase (GPx).[8][9] This enzyme plays a crucial role in the detoxification of reactive oxygen species (ROS), such as hydrogen peroxide, thereby protecting cells from oxidative damage.[8][10]

The catalytic cycle of GPx mimicry involves the oxidation of the selenol (R-SeH) by a hydroperoxide to a selenenic acid (R-SeOH). The selenenic acid then reacts with a thiol, such as glutathione (GSH), to form a selenenyl sulfide (R-Se-SG). Subsequent reaction with another molecule of GSH regenerates the selenol and produces oxidized glutathione (GSSG).[11] This process effectively detoxifies the hydroperoxide at the expense of GSH. The potent antioxidant activity of this compound and related compounds makes them interesting candidates for the development of therapeutic agents against conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.[5]

Signaling Pathway: Glutathione Peroxidase (GPx) Mimicry

Caption: Catalytic cycle of this compound as a glutathione peroxidase mimic.

Role in Drug Development

The unique chemical and biological properties of this compound and its derivatives have positioned them as valuable scaffolds in medicinal chemistry.[5] Their antioxidant and anti-inflammatory properties are being explored for therapeutic applications in a range of diseases.[5] The ability of organoselenium compounds to modulate cellular redox states makes them attractive for targeting diseases with an underlying oxidative stress component. Furthermore, the incorporation of selenium into drug candidates can significantly alter their pharmacokinetic and pharmacodynamic profiles, offering a strategy for the development of novel therapeutics.[12] Research is ongoing to synthesize and evaluate new organoselenium compounds with enhanced efficacy and reduced toxicity for potential use in treating cancer and infectious diseases.[5][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. This compound | C6H6Se | CID 69530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Buy this compound | 645-96-5 [smolecule.com]

- 6. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modeling the mechanism of the glutathione peroxidase mimic ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tmrjournals.com [tmrjournals.com]

- 12. mdpi.com [mdpi.com]

The Genesis of a Key Reagent: A Technical Guide to the Discovery and Synthesis of Benzeneselenol

For Researchers, Scientists, and Drug Development Professionals

Benzeneselenol (C₆H₅SeH), a cornerstone of modern organoselenium chemistry, has a rich history of synthetic evolution. From its initial discovery in the late 19th century to the refined methods employed today, the journey to efficiently and safely produce this versatile reagent reflects the broader advancements in synthetic organic chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of this compound synthesis, offering detailed experimental protocols, quantitative data comparisons, and visual workflows for the core synthetic strategies. Its potent nucleophilicity and unique redox properties have rendered it an invaluable tool in the synthesis of complex molecules, including those with therapeutic potential.

A Historical Perspective: The Dawn of Organoselenium Chemistry

The first documented synthesis of this compound was reported by the French chemist C. Chabrié in 1888.[1] This pioneering work involved the reaction of benzene with selenium tetrachloride (SeCl₄) in the presence of aluminum trichloride (AlCl₃), a method reflective of the Friedel-Crafts-type reactions prevalent at the time.[1] While groundbreaking, this early method was likely hampered by low yields and the hazardous nature of the reagents.

Significant advancements in the synthesis of this compound did not occur until the mid-20th century with the advent of organometallic chemistry. The development of Grignard reagents provided a much more efficient and controlled route to this important compound, a method that remains a mainstay in many laboratories today.

Key Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound has evolved to encompass three primary strategies, each with its own set of advantages and disadvantages in terms of yield, scalability, safety, and substrate scope.

The Grignard Reagent Approach

The most common and reliable method for preparing this compound involves the reaction of a phenyl-Grignard reagent, typically phenylmagnesium bromide (PhMgBr), with elemental selenium.[1] This method offers a significant improvement over earlier techniques in terms of yield and reproducibility.

Reaction Pathway:

-

Formation of Phenylmagnesium Bromide: Bromobenzene is reacted with magnesium turnings in an anhydrous ether solvent to form phenylmagnesium bromide.

-

Reaction with Selenium: Elemental selenium is then added to the Grignard reagent, forming a phenylselenomagnesium bromide intermediate (PhSeMgBr).

-

Acidic Workup: The intermediate is hydrolyzed with a dilute acid (e.g., hydrochloric acid) to yield this compound.

Quantitative Data for Grignard Reagent Synthesis of this compound

| Parameter | Value | Reference |

| Typical Yield | 57-71% | Organic Syntheses, Coll. Vol. 3, p.771 (1955) |

| Reactants | Bromobenzene, Magnesium, Selenium | [2] |

| Solvent | Anhydrous diethyl ether | [2] |

| Reaction Time | ~1-2 hours | [2] |

Experimental Protocol: Synthesis of this compound via Phenylmagnesium Bromide

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

-

Procedure:

-

In the flask, prepare phenylmagnesium bromide from 78.5 g (0.5 mole) of bromobenzene and 12 g (0.5 gram-atom) of magnesium in 500 ml of anhydrous ether.[2]

-

Once the Grignard reagent formation is complete, gradually add 38 g (0.48 gram-atom) of dry, powdered black selenium to the stirred solution. The addition should be controlled to maintain a gentle reflux.[2]

-

After the addition is complete, continue stirring for an additional 30 minutes.[2]

-

Pour the reaction mixture onto 600 g of cracked ice and add 75 ml of concentrated hydrochloric acid.[2]

-

Separate the ether layer, and extract the aqueous layer with ether.

-

Dry the combined ether extracts over anhydrous calcium chloride.

-

Remove the ether by distillation, and distill the residue under reduced pressure to obtain pure this compound. The product is collected at 57–59°/8 mm.[2]

-

Advantages:

-

High yields and good purity of the final product.

-

Readily available and relatively inexpensive starting materials.

-

Well-established and reliable procedure.

Disadvantages:

-

Requires strictly anhydrous conditions due to the moisture sensitivity of the Grignard reagent.

-

The reaction can be exothermic and requires careful temperature control.

-

The malodorous and toxic nature of this compound necessitates handling in a well-ventilated fume hood.

Reduction of Diphenyl Diselenide

An alternative and often more convenient approach to this compound, particularly for in situ generation, is the reduction of diphenyl diselenide ((C₆H₅)₂Se₂). Diphenyl diselenide is a stable, crystalline solid that is easier to handle and store than the volatile and air-sensitive this compound.

Reaction Pathway:

The Se-Se bond in diphenyl diselenide can be cleaved by a variety of reducing agents to yield two equivalents of the benzeneselenolate anion (C₆H₅Se⁻), which can then be protonated to form this compound.

Common Reducing Agents and Their Characteristics:

-

Sodium Borohydride (NaBH₄): A mild and effective reducing agent that is commonly used. The reaction is typically carried out in an alcoholic solvent.[3]

-

Hypophosphorous Acid (H₃PO₂): A strong reducing agent that provides a clean and efficient conversion to this compound.[4][5]

-

Hydrazine (N₂H₄): Another effective reducing agent for this transformation.

Quantitative Data for Diphenyl Diselenide Reduction

| Reducing Agent | Typical Yield | Solvent | Reference |

| Sodium Borohydride | High (often quantitative for in situ use) | Ethanol | [3] |

| Hypophosphorous Acid | High | Not specified | [4][5] |

Experimental Protocol: Reduction of Diphenyl Diselenide with Sodium Borohydride

-

Apparatus: A round-bottom flask with a magnetic stirrer.

-

Procedure (for in situ generation):

-

Dissolve diphenyl diselenide in ethanol in the reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium borohydride in ethanol to the stirred solution.

-

The disappearance of the yellow color of the diphenyl diselenide indicates the formation of the colorless benzeneselenolate anion.

-

The resulting solution of sodium benzeneselenolate can be used directly in subsequent reactions. To obtain this compound, the solution is carefully acidified.

-

Advantages:

-

Convenient for the in situ generation of this compound, avoiding the isolation and handling of the malodorous and toxic product.

-

Diphenyl diselenide is a stable and easy-to-handle precursor.

-

The reduction is often fast and proceeds under mild conditions.

Disadvantages:

-

The choice of reducing agent can influence the reactivity of the resulting benzeneselenolate. For example, the borane complex formed with NaBH₄ can be less nucleophilic.[3]

-

Requires an additional synthetic step to first prepare the diphenyl diselenide.

Visualizing the Synthesis: Workflows and Pathways

To provide a clearer understanding of the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and reaction pathways.

Caption: Overview of the two primary synthetic routes to this compound.

Caption: Experimental workflow for this compound synthesis via the Grignard method.

Conclusion: A Legacy of Innovation

The synthesis of this compound has progressed significantly from its initial discovery, driven by the need for more efficient, safer, and scalable methods. The Grignard reagent approach remains a robust and widely practiced method for its preparation, while the reduction of diphenyl diselenide offers a convenient route for its in situ generation. The choice of method ultimately depends on the specific requirements of the application, including the desired scale, the need for isolation, and the sensitivity of other functional groups in the synthetic scheme. As organoselenium chemistry continues to expand its reach in drug discovery and materials science, the foundational methods for preparing key reagents like this compound will undoubtedly continue to be refined and improved upon.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. What happens when Diphenyl diselenide encounters Nucleophilic Phenylseleno Reagents or Electrophilic Phenylseleno Reagen_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of Benzeneselenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for benzeneselenol (phenylselenol), a vital reagent in organic synthesis and a compound of interest in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR, ¹³C NMR, and ⁷⁷Se NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) | Assignment |

| ¹H | 7.44 - 7.47 | m | 2H, H-2, H-6 (ortho) |

| 7.22 - 7.25 | m | 3H, H-3, H-4, H-5 (meta, para) | |

| 1.56 | s | 1H, Se-H | |

| ¹³C | 132.8 | - | C-2, C-6 (ortho) |

| 129.3 | - | C-3, C-5 (meta) | |

| 126.5 | - | C-4 (para) | |

| 124.5 | - | C-1 (ipso) | |

| ⁷⁷Se | 144.1 | - | Ph-Se -H |

Data sourced from a study on selenols as carbonic anhydrase inhibitors[1].

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3055 | Aromatic C-H stretch |

| ~2300 | Se-H stretch |

| ~1577 | Aromatic C=C stretch |

| ~1473 | Aromatic C=C stretch |

| ~1438 | Aromatic C=C stretch |

| ~1022 | In-plane C-H bend |

| ~735 | Out-of-plane C-H bend |

| ~688 | Out-of-plane C-H bend |

Note: The Se-H stretching frequency is a key characteristic, though it can be weak and broad. The aromatic C-H and C=C stretching and bending vibrations are consistent with a monosubstituted benzene ring.

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [C₆H₆Se]⁺ | 157.9635 | 157.9612 |

Data obtained via Electrospray Ionization (ESI)[1].

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of this compound

This compound is commonly synthesized by the reduction of diphenyl diselenide. A typical laboratory-scale procedure is as follows:

-

Reaction Setup: To a stirred solution of diphenyl diselenide (1.0 eq.) in ethanol at 0°C under an inert atmosphere (e.g., nitrogen or argon), sodium borohydride (3.0 eq.) is added portion-wise.

-

Reduction: The reaction mixture is stirred at 0°C for 15 minutes, during which the yellow color of the diselenide disappears, indicating the formation of the selenolate anion.

-

Protonation: Solid citric acid (5.0 eq.) is added to the reaction mixture, which is then stirred at 0°C for an additional 5 minutes to protonate the selenolate.

-

Work-up: The mixture is diluted with diethyl ether and water. The layers are separated, and the organic layer is washed with saturated aqueous ammonium chloride and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a colorless oil.

NMR Spectroscopy

-

Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.

-

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR: The spectrum was acquired at 400 MHz. Chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR: The spectrum was acquired at 100 MHz. Chemical shifts were referenced to the solvent peak of CDCl₃ at 77.0 ppm.

-

⁷⁷Se NMR: The spectrum was acquired at 76 MHz. Diphenyl diselenide was used as an external reference (δ = 461 ppm).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

-

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was acquired prior to the sample scan and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as acetonitrile or methanol.

-

Data Acquisition: The sample was introduced into the ESI source, and the mass spectrum was acquired in positive ion mode.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the synthesis and characterization of this compound.

References

A Comparative Analysis of the Acidity and pKa of Benzeneselenol and Thiophenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the comparative acidity of benzeneselenol and thiophenol, two important organochalcogen compounds. A thorough understanding of their ionization properties, quantified by their pKa values, is critical for applications in organic synthesis, medicinal chemistry, and materials science. This document outlines the fundamental principles governing their acidity, presents relevant quantitative data, details common experimental methodologies for pKa determination, and provides visual representations of the underlying chemical logic.

Executive Summary

This compound (C₆H₅SeH) is a significantly stronger acid than its sulfur analog, thiophenol (C₆H₅SH). This is reflected in their respective pKa values, with this compound exhibiting a lower pKa. The primary factors contributing to this enhanced acidity are the weaker selenium-hydrogen (Se-H) bond strength and the greater stability of the resulting benzeneselenolate anion (C₆H₅Se⁻) due to the larger atomic radius and increased polarizability of selenium compared to sulfur. This guide will delve into these factors, providing the data and theoretical background essential for researchers in the chemical and pharmaceutical sciences.

Quantitative Acidity Data

The acid dissociation constant (pKa) is the primary metric for quantifying the acidity of a compound in a given solvent. A lower pKa value corresponds to a stronger acid. The experimentally determined pKa values for this compound and thiophenol in aqueous media are summarized below.

| Compound | Structure | Functional Group | pKa Value | Reference |

| This compound | C₆H₅SeH | Selenol (-SeH) | 5.9 | [1][2] |

| Thiophenol | C₆H₅SH | Thiol (-SH) | 6.5 - 6.62 | [1][3][4] |

As the data indicates, this compound is approximately 7 times more acidic than thiophenol.[2]

Theoretical Basis for Acidity Difference

The greater acidity of this compound compared to thiophenol can be attributed to several key factors that influence the stability of the molecule and its conjugate base.

Bond Strength and Length

The strength of the bond between the acidic hydrogen and the chalcogen atom (Se or S) is a primary determinant of acidity. As one descends Group 16 of the periodic table, the atomic radius increases, leading to longer and weaker bonds.

-

C-Se vs. C-S Bond: The carbon-selenium bond is weaker (234 kJ/mol) and longer (198 pm) than the carbon-sulfur bond (272 kJ/mol, 181 pm).[1]

-

Se-H vs. S-H Bond: Consequently, the selenium-hydrogen bond in this compound is weaker than the sulfur-hydrogen bond in thiophenol.[2][5] The bond dissociation energy for the Se-H bond in this compound is estimated to be between 67 and 74 kcal/mol, whereas for the S-H bond in thiophenol, it is approximately 80 kcal/mol.[2] This weaker Se-H bond facilitates the release of the proton (H⁺).

Stability of the Conjugate Base

The stability of the anion formed upon deprotonation is a crucial factor in determining the strength of an acid. A more stable conjugate base corresponds to a stronger acid.

-

Atomic Size and Charge Delocalization: Selenium is a larger atom than sulfur. This allows the negative charge on the resulting benzeneselenolate anion (PhSe⁻) to be dispersed over a larger volume, which is a stabilizing effect.[6] This superior charge delocalization makes the benzeneselenolate anion more stable than the thiophenolate anion (PhS⁻).

The dissociation equilibria for these two acids are illustrated below.

Caption: Dissociation equilibria for this compound and thiophenol.

The following diagram illustrates the key factors that contribute to the higher acidity of this compound.

Caption: Factors influencing the greater acidity of this compound.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in physical chemistry. Several robust methods are available, with spectrophotometric and potentiometric titrations being among the most common.

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Visible absorption spectrum upon ionization.

Principle: The acidic (PhXH) and basic (PhX⁻) forms of the compound have distinct molar absorptivities at a specific wavelength. By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Methodology:

-

Wavelength Selection: Obtain the UV-Vis spectra of the fully protonated (in strong acid) and fully deprotonated (in strong base) forms of the compound. Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., pH 4 to 8).

-

Sample Preparation: Prepare solutions of the analyte at a constant concentration in each of the buffer solutions. An organic co-solvent like DMSO may be required for compounds with low water solubility.[7]

-

Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.

-

Data Analysis: The pKa is calculated using the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] Where:

-

A is the absorbance of the sample at a given pH.

-

A_A is the absorbance of the fully protonated (acidic) form.

-

A_B is the absorbance of the fully deprotonated (basic) form. A plot of pH versus log[(A - A_B) / (A_A - A)] yields a straight line with a y-intercept equal to the pKa.

-

Potentiometric Titration

This classic method involves monitoring the pH of a solution as a titrant is added.

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH is measured after each addition of the titrant. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the analyte in a suitable solvent (typically water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

pH Monitoring: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added. This generates a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve (or the peak of the first derivative plot, ΔpH/ΔV).

-

The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence point.

-

Other methods such as capillary electrophoresis and advanced computational models (e.g., Density Functional Theory) are also employed for pKa determination.[8][9][10]

Conclusion

The acidity of this compound is demonstrably greater than that of thiophenol, a fact substantiated by their experimental pKa values of 5.9 and ~6.6, respectively. This difference is rooted in fundamental periodic trends: the larger size of selenium leads to a weaker Se-H bond and a more stable conjugate base through enhanced charge delocalization. For professionals in drug development and chemical synthesis, this distinction is critical, as the acidity influences nucleophilicity, reaction kinetics, and the behavior of these moieties in biological systems. The experimental protocols outlined provide a framework for the precise determination of these crucial physicochemical parameters.

References

- 1. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiophenol - Wikipedia [en.wikipedia.org]

- 5. Selenol - Wikipedia [en.wikipedia.org]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Stability of Benzeneselenol and its Oxidation to Diphenyl Diselenide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzeneselenol (C₆H₅SeH), also known as selenophenol, is a potent nucleophile and a valuable reagent in organic synthesis for the introduction of the phenylselenyl group (PhSe) into molecules.[1] Despite its utility, its application is often complicated by its inherent instability. This technical guide provides a comprehensive overview of the factors governing the stability of this compound, with a primary focus on its facile oxidation to diphenyl diselenide ((C₆H₅)₂Se₂). We present key physicochemical data, detailed experimental protocols for the synthesis of both this compound and diphenyl diselenide, and workflows to illustrate these processes. This document serves as a critical resource for professionals requiring a deeper understanding of the handling, reactivity, and application of these important organoselenium compounds.

Stability and Physicochemical Properties of this compound

This compound is a colorless, malodorous liquid that is notoriously unstable, primarily due to its sensitivity to atmospheric oxygen.[1][2][3] Its poor shelf life necessitates that it is often generated in situ for immediate use in chemical reactions.[1][4]

Key Factors Influencing Instability:

-

Weak Se-H Bond: The primary driver for this compound's instability is the weakness of the selenium-hydrogen (Se-H) bond. The bond dissociation energy is estimated to be between 67 and 74 kcal/mol, which is significantly lower than the sulfur-hydrogen (S-H) bond in its analogue, thiophenol (approx. 80 kcal/mol).[1] This makes the hydrogen atom susceptible to abstraction, initiating the oxidation process.

-

Acidity: this compound is a considerably stronger acid than thiophenol, with a pKₐ of 5.9.[1][5] At a neutral pH, it exists predominantly in its ionized form, the phenylselenolate anion (PhSe⁻).[1] This anion is a potent nucleophile but is also readily oxidized.

-

Sensitivity to Air and Light: Exposure to air leads to rapid oxidation.[1][3][4] Many selenium compounds are also sensitive to light, which can promote degradation.[6] Therefore, proper handling and storage are critical.

Handling and Storage Recommendations: To mitigate degradation, this compound should be stored in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[2] Containers should be tightly sealed and protected from heat and light.[3] Due to its toxicity and foul odor, all manipulations must be conducted in a well-ventilated fume hood.[7]

Oxidation of this compound to Diphenyl Diselenide

The principal degradation pathway for this compound is its oxidation by molecular oxygen to form diphenyl diselenide.[1][8] This transformation is so facile that samples of this compound often develop a yellow hue, which is characteristic of the diselenide product.[1][6]

The idealized stoichiometry for this aerobic oxidation is:

4 PhSeH + O₂ → 2 PhSeSePh + 2 H₂O[1]

This reaction underscores the necessity for either using freshly prepared this compound or generating it in situ from a more stable precursor like diphenyl diselenide.

Experimental Protocols

Given the instability of this compound, direct synthesis routes that avoid its isolation are often preferred for preparing its derivatives. Below are protocols for the synthesis of this compound itself and a more common procedure for synthesizing its stable oxidized form, diphenyl diselenide.

Protocol 3.1: Synthesis of this compound

This procedure is adapted from established methods involving a Grignard reagent and elemental selenium.[1][6] All operations must be performed under an inert, oxygen-free atmosphere (e.g., nitrogen).[6]

Methodology:

-

Prepare Grignard Reagent: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare phenylmagnesium bromide (PhMgBr) from bromobenzene and magnesium turnings in anhydrous diethyl ether.

-

Reaction with Selenium: While stirring vigorously, gradually add elemental selenium powder to the Grignard solution. The addition should be controlled to maintain a gentle reflux. Continue stirring for an additional 30 minutes after the addition is complete.[6]

-

Hydrolysis: Carefully pour the reaction mixture over cracked ice.[6]

-

Acidification: Acidify the mixture by adding hydrochloric acid (e.g., 75 ml of concentrated HCl for a ~0.5 mole scale reaction).[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it once with diethyl ether.[6]

-

Drying and Distillation: Combine the ether layers and dry over anhydrous calcium chloride. Remove the ether via distillation on a steam bath.[6]

-

Purification: Distill the residue under reduced pressure. Collect the this compound fraction at 57–59°C/8 mmHg or 84–86°C/25 mmHg.[6] The resulting product is a colorless liquid that should be sealed immediately.[6]

Protocol 3.2: Synthesis of Diphenyl Diselenide (Avoiding this compound Isolation)

This is a common and practical method that prepares diphenyl diselenide directly from the phenylselenomagnesium bromide intermediate, avoiding the isolation of the malodorous and unstable selenol.[7][8]

Methodology:

-

Prepare Intermediate: Generate phenylselenomagnesium bromide (PhSeMgBr) as described in steps 1 and 2 of Protocol 3.1.

-

Oxidation: Cool the reaction mixture in an ice bath. While stirring, add bromine dropwise at a rate that prevents the ether from refluxing.[7]

-

Workup: Slowly add a solution of ammonium chloride in water (e.g., 53.5 g in 140 ml for a ~0.5 mole scale reaction).[7]

-

Filtration and Extraction: Filter the mixture by gravity. Wash the granular precipitate with three portions of diethyl ether. Combine the filtrates.[7]

-

Evaporation: Evaporate the solvent from the combined filtrates to yield a solid residue.[7]

-

Purification by Crystallization: Dissolve the solid in hot hexane (e.g., 500 ml). Filter to remove any insoluble material. Allow the filtrate to crystallize, first at room temperature and then at a reduced temperature (e.g., 6°C).[7]

-

Isolation: Collect the yellow microcrystalline solid, wash with cold pentane, and dry in the air to yield diphenyl diselenide.[7]

Data Summary

The following tables summarize key quantitative data for this compound and diphenyl diselenide.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (PhSeH) | Thiophenol (PhSH) |

|---|---|---|

| Molar Mass | 157.085 g·mol⁻¹[1] | 110.18 g·mol⁻¹ |

| Appearance | Colorless liquid[1] | Colorless liquid |

| pKa | 5.9[1] | 6.5[5] |

| X-H BDE (kcal/mol) | 67 - 74 (Se-H)[1] | ~80 (S-H)[1] |

| Density | 1.479 g/cm³[1] | 1.077 g/cm³ |

| Boiling Point | 71-72 °C (18 mmHg)[1] | 169 °C (760 mmHg) |

Table 2: Structural and Reaction Data

| Parameter | Value |

|---|---|

| Diphenyl Diselenide (Ph₂Se₂) Melting Point | 59-62 °C[7][9] |

| Ph₂Se₂ Se-Se Bond Length | 2.29 Å[9] |

| Ph₂Se₂ C-Se-Se-C Dihedral Angle | 82°[9] |

| Yield for PhSeH Synthesis (from PhMgBr) | 57-71%[6] |

| **Yield for Ph₂Se₂ Synthesis (from PhSeMgBr + Br₂) ** | 64-70%[7] |

Conclusion

This compound is a fundamentally important but challenging reagent in synthetic chemistry. Its high reactivity, driven by a weak Se-H bond, leads to rapid aerobic oxidation to the more stable diphenyl diselenide. A thorough understanding of this stability issue is paramount for its effective use. The strategies outlined in this guide—namely, stringent anaerobic and anhydrous handling, and a preference for in situ generation or the direct synthesis of diphenyl diselenide—provide researchers with the necessary framework to successfully and safely incorporate these organoselenium compounds into their synthetic programs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.fr [fishersci.fr]

- 4. This compound | 645-96-5 | Benchchem [benchchem.com]

- 5. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of Diphenyl diselenide and Benzeneselenenyl chloride - Chempedia - LookChem [lookchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Diphenyl diselenide - Wikipedia [en.wikipedia.org]

benzeneselenol safety precautions and handling guidelines

An In-depth Technical Guide to Benzeneselenol: Safety Precautions and Handling Guidelines

For Researchers, Scientists, and Drug Development Professionals

This compound (also known as phenylselenol or selenophenol) is a versatile organoselenium reagent frequently employed in organic synthesis.[1][2] Its utility, however, is matched by its significant toxicity and hazardous nature, necessitating stringent safety protocols and handling procedures. This guide provides a comprehensive overview of the essential safety information, handling guidelines, and emergency procedures for this compound to ensure its safe use in a laboratory setting.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of this compound's properties is fundamental to its safe handling.

Physical and Chemical Properties

This compound is a colorless to yellow, malodorous liquid with a pungent odor.[1][3] It is air-sensitive and can oxidize, which is often indicated by a yellow discoloration due to the formation of diphenyl diselenide.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅SeH[1][4] |

| Molecular Weight | 157.07 g/mol [4][5] |

| CAS Number | 645-96-5[1][4][5] |

| Appearance | Colorless to yellow clear liquid[6][7] |

| Odor | Pungent, extremely foul[1][3] |

| Density | 1.479 g/mL at 25 °C[1][4] |

| Boiling Point | 183 °C @ 760 mmHg[3]; 71-72 °C @ 18 mmHg[1][4] |

| Flash Point | 70 °C (158 °F)[3] |

| Refractive Index | n20/D 1.616[1][4] |

| Solubility | Not miscible or difficult to mix in water.[1] Soluble in most organic solvents.[1] |

| Stability | Stable under normal conditions, but sensitive to air.[3] |

Toxicological Data and Hazard Information

This compound is acutely toxic and poses significant health risks upon exposure. It is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[6][8][9] Furthermore, it is very toxic to aquatic life with long-lasting effects.[6][8][9]

Table 2: GHS Hazard Classification

| Hazard Class | Category | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | Category 3 | GHS06 (Skull and crossbones)[2][10] | Danger[2][4][10] | H301: Toxic if swallowed.[6][8][9] |

| Acute Toxicity, Inhalation | Category 3 | GHS06 (Skull and crossbones)[2][10] | Danger[2][4][10] | H331: Toxic if inhaled.[6][8][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | GHS08 (Health hazard)[2][10] | Danger[2][4][10] | H373: May cause damage to organs through prolonged or repeated exposure.[6][8][11] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | GHS09 (Environment)[2][10] | Danger[2][4][10] | H400: Very toxic to aquatic life.[11] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | GHS09 (Environment)[2][10] | Danger[2][4][10] | H410: Very toxic to aquatic life with long lasting effects.[2][6][8] |

Table 3: Occupational Exposure Limits for Selenium Compounds

| Regulatory Body | Limit | Value |

| ACGIH TLV | TWA (as Se) | 0.2 mg/m³[3] |

| OSHA PEL | TWA (as Se) | 0.2 mg/m³[3] |

| NIOSH IDLH | IDLH (as Se) | 1 mg/m³[3] |

Section 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to mitigate the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3] Eyewash stations and safety showers must be readily accessible.

-

Eye and Face Protection : Wear tight-sealing chemical safety goggles.

-

Skin and Body Protection : Wear appropriate protective gloves and a lab coat.[3] Inspect gloves for integrity before use.[11] Given the hazards of related aromatic compounds, gloves made of Viton® or Silver Shield® are recommended for extended contact. Nitrile gloves offer minimal protection and must be changed immediately after a splash.

-

Respiratory Protection : If engineering controls are insufficient or exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge must be used.[3] For high airborne concentrations, a positive-pressure supplied-air respirator may be required.

Safe Handling Practices

-

Avoid all contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.[3]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][8]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][11]

-

Use only non-sparking tools.

-

Wash hands and any exposed skin thoroughly after handling.[3]

Storage Requirements

-

Keep containers tightly closed to prevent oxidation and leakage.[3][11]

-

Store in a locked cabinet or other secure location.[3]

-

This compound is air-sensitive; consider storage under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[3]

Section 3: Emergency and First Aid Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

Immediate medical attention is required for all routes of exposure.[3][11]

-

In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[3][11]

-

In case of Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][11]

-

If Inhaled : Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3][11]

-

If Swallowed : Call a physician or poison control center immediately.[3] Rinse mouth. Do not induce vomiting.

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to safe areas. Ensure adequate ventilation. Wear full personal protective equipment.

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, surface water, or the sanitary sewer system.[3]

-

Methods for Containment and Cleaning Up : Remove all sources of ignition.[3] Absorb the spill with inert, non-combustible material (e.g., sand, silica gel, earth).[3] Collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[3]

Section 4: Waste Disposal

This compound and any contaminated materials must be treated as hazardous waste.[1] Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[3][11] Avoid release to the environment.[1][6][9]

Section 5: Experimental Protocol Example: Synthesis of this compound

Detailed toxicological experimental protocols are highly specific and not available in general safety literature. Researchers must consult specialized toxicological publications for such methodologies. However, a representative synthetic protocol is provided below for informational purposes, adapted from a procedure in Organic Syntheses.[3] This procedure should only be performed after a thorough, site-specific risk assessment.

Objective: To prepare this compound from bromobenzene and selenium.

Materials:

-

Bromobenzene (0.5 mole)

-

Magnesium turnings (0.5 gram-atom)

-

Anhydrous diethyl ether (500 mL)

-

Dry, powdered black selenium (0.48 gram-atom)

-

Hydrochloric acid, concentrated (75 mL)

-

Cracked ice (600 g)

-

Calcium chloride

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Warning : This procedure involves highly toxic and malodorous compounds. All operations must be conducted in a well-ventilated fume hood. Wear appropriate PPE.

-

Set up a three-necked flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and an addition funnel.

-

Prepare phenylmagnesium bromide in the flask by reacting bromobenzene with magnesium in anhydrous diethyl ether under an inert atmosphere.[3]

-

Once the Grignard reagent is formed, replace the addition funnel with a setup to allow the gradual addition of the dry selenium powder.

-

Add the selenium powder portion-wise at a rate that maintains a gentle reflux of the ether.

-

After the addition is complete, continue stirring for an additional 30 minutes.[3]

-

Carefully pour the reaction mixture onto cracked ice.

-

Acidify the mixture by adding concentrated hydrochloric acid with stirring.[3]

-

Separate the ether layer. Extract the aqueous layer with an additional portion of ether.

-

Combine the organic extracts and dry over calcium chloride.[3]

-

Remove the ether by distillation on a steam bath.

-

Distill the residue under reduced pressure to collect the this compound product (b.p. 57–59°C/8 mm).[3]

Section 6: Diagrams and Workflows

Visual aids are crucial for reinforcing safety procedures and logical workflows.

Caption: A logical workflow for the safe handling of this compound.

Caption: First aid procedures for different routes of exposure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H6Se | CID 69530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. homework.study.com [homework.study.com]

- 7. This compound | 645-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]

Structural Analysis of Benzeneselenol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of benzeneselenol and its derivatives. It is designed to serve as a core resource for researchers, scientists, and drug development professionals working with these organoselenium compounds. This guide details experimental protocols, presents key structural data in a comparative format, and visualizes essential workflows and biological interactions.

Introduction to this compound and its Derivatives

This compound (C₆H₅SeH), also known as selenophenol, is an organoselenium compound that serves as a cornerstone for a wide array of derivatives with significant applications in organic synthesis and medicinal chemistry.[1] The selenium-hydrogen bond in this compound is weaker than the sulfur-hydrogen bond in its analogue, thiophenol, which contributes to its unique reactivity.[1] Derivatives of this compound are explored for their potential as antioxidants, enzyme inhibitors, and as intermediates in the synthesis of complex organic molecules. Understanding the precise three-dimensional structure of these compounds is paramount for elucidating their mechanisms of action and for the rational design of new therapeutic agents and catalysts.

Synthesis of this compound and its Derivatives

The synthesis of this compound is most commonly achieved through the reaction of a phenyl Grignard reagent with elemental selenium, followed by acidification.[1] Due to its propensity for oxidation to diphenyl diselenide, this compound is often generated in situ for immediate use in subsequent reactions.[1]

Derivatives of this compound can be prepared by introducing substituents onto the benzene ring prior to the formation of the selenol, or by chemical modification of the this compound molecule itself. For instance, para-substituted derivatives with electron-donating (e.g., -NH₂) or electron-withdrawing (e.g., -NO₂) groups can be synthesized from the corresponding substituted anilines or nitrobenzenes.

Structural Characterization Techniques

A multi-technique approach is essential for the comprehensive structural elucidation of this compound and its derivatives. The primary methods employed are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, yielding precise bond lengths, bond angles, and details of the crystal packing.

Table 1: Crystallographic Data for this compound and a Representative Derivative

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| This compound | C₆H₆Se | Orthorhombic | Pnma | 7.329 | 11.226 | 14.422 | 90 | 90 | 90 | [2] |

| 2,3-dimethyl-4-(phenylseleno)phenol | C₁₄H₁₄OSe | Triclinic | P-1 | 7.2242 | 7.9556 | 11.007 | 83.594 | 73.236 | 86 | [3] |

Table 2: Selected Bond Lengths and Angles for this compound

| Parameter | Value |

| C-Se Bond Length | 1.93 Å |

| Se-H Bond Length | 1.47 Å |

| C-C Bond Length (aromatic) | 1.39 - 1.40 Å |

| C-Se-H Bond Angle | 91.0° |

| C-C-C Bond Angle (aromatic) | 118 - 121° |

(Data extracted from the Crystallography Open Database, COD ID: 7117752)

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, hexane, or a mixture). The process is typically carried out in a dust-free environment at a constant temperature.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[4]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4][5]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.[4]

-

Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[4] This initial model is then refined iteratively to improve the agreement between the calculated and observed diffraction data, resulting in the final crystal structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

⁷⁷Se NMR spectroscopy is a particularly powerful tool for characterizing organoselenium compounds due to the wide chemical shift range of the ⁷⁷Se nucleus, which makes it highly sensitive to the local electronic environment.[6][7] ¹H and ¹³C NMR are also routinely used to elucidate the overall molecular structure.

Table 3: Typical ⁷⁷Se NMR Chemical Shift Ranges for Organoselenium Compounds

| Compound Type | Chemical Shift Range (ppm) |

| Selenols (RSeH) | -100 to 300 |

| Diselenides (RSeSeR) | 200 to 600 |

| Selenides (RSeR') | 0 to 500 |

| Selenoxides (RSe(O)R') | 800 to 1100 |

(Data compiled from various sources)

-

Sample Preparation: A solution of the this compound derivative is prepared by dissolving approximately 10-50 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: The experiment is performed on a high-field NMR spectrometer. A broadband probe tuned to the ⁷⁷Se frequency is used.

-

Data Acquisition: A standard one-dimensional proton-decoupled ⁷⁷Se NMR spectrum is acquired. Key parameters to optimize include:

-

Pulse Width: Calibrated to a 90° pulse for ⁷⁷Se.

-

Relaxation Delay (d1): Due to the long spin-lattice relaxation times (T₁) of ⁷⁷Se, a long relaxation delay (e.g., 5-10 seconds) is often necessary.

-

Number of Scans: A large number of scans is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance (7.6%) and low gyromagnetic ratio of ⁷⁷Se.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an external standard, such as dimethyl selenide (Me₂Se) at 0 ppm.

Computational Structural Analysis

Density Functional Theory (DFT) calculations are a powerful complementary tool for structural analysis. They can be used to predict molecular geometries, spectroscopic properties, and reaction energetics. By comparing computationally predicted structures and NMR chemical shifts with experimental data, a more complete and validated structural assignment can be achieved.

Biological Activity and Signaling Pathways

Certain derivatives of this compound have shown promising biological activity, notably as inhibitors of carbonic anhydrases (CAs).[5] CAs are zinc-containing metalloenzymes that play crucial roles in pH regulation and other physiological processes.[8] Their overexpression in certain cancers makes them an attractive therapeutic target. The inhibition of CA by sulfonamides is well-established and involves the coordination of the sulfonamide group to the zinc ion in the active site.[9][10] It is proposed that this compound derivatives may act as CA inhibitors through a similar mechanism, with the selenol moiety interacting with the active site zinc.

Figure 1: Proposed inhibition of carbonic anhydrase by a this compound derivative.

Integrated Workflow for Structural Analysis

A systematic workflow is crucial for the efficient and accurate structural characterization of novel this compound derivatives. This workflow integrates synthesis, purification, and a combination of analytical techniques.